molecular formula C6H8O B105893 (Z)-3-Methylpent-2-en-4-yn-1-ol CAS No. 6153-05-5

(Z)-3-Methylpent-2-en-4-yn-1-ol

Cat. No.: B105893
CAS No.: 6153-05-5
M. Wt: 96.13 g/mol
InChI Key: ZSJHASYJQIRSLE-XQRVVYSFSA-N
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Description

(Z)-3-Methylpent-2-en-4-yn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-methylpent-2-en-4-yn-1-ol
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InChI

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSJHASYJQIRSLE-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO)/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201334886
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
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Molecular Weight

96.13 g/mol
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CAS No.

6153-05-5, 105-29-3
Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
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Record name 1-Pentol
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Record name 1-Pentol cis-form
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Record name (2Z)-3-Methyl-2-penten-4-yn-1-ol
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Record name (Z)-3-methylpent-2-en-4-yn-1-ol
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Significance of Conjugated Enynes in Synthetic Methodologies

Conjugated enynes, characterized by a carbon-carbon double bond directly connected to a carbon-carbon triple bond, are structural motifs of great importance in organic synthesis, biochemistry, and materials science. rsc.orgrsc.org Their utility stems from their capacity to act as versatile building blocks, undergoing a wide array of transformations to construct complex molecular architectures. rsc.org

The synthesis of these crucial scaffolds is most commonly achieved through methods like cross-coupling reactions and the dimerization of alkynes. rsc.orgrsc.org In recent years, significant advancements have been made in transition-metal-catalyzed reactions to improve the efficiency and stereoselectivity of enyne synthesis. rsc.org Palladium-catalyzed oxidative coupling reactions, for instance, have been developed to produce conjugated enynes with various functional groups under mild conditions. rsc.org The strategic value of conjugated enynes is further highlighted by their presence in numerous bioactive molecules. rsc.org

Stereochemical Considerations in α,β Unsaturated Alcohols

The stereochemistry of α,β-unsaturated alcohols, such as (Z)-3-Methylpent-2-en-4-yn-1-ol, is a critical factor that governs their reactivity and the stereochemical outcome of their reactions. The "(Z)" designation in the name of the title compound specifies the configuration of the substituents around the carbon-carbon double bond, which has a significant impact on the molecule's three-dimensional structure and, consequently, its chemical behavior. bloomtechz.com

In reactions involving α,β-unsaturated carbonyl systems, such as conjugate additions, the existing stereochemistry of the molecule can direct the approach of incoming reagents, leading to the formation of new stereogenic centers with high selectivity. rsc.orgnih.gov The geometry of the double bond (i.e., whether it is the Z or E isomer) can profoundly influence the diastereoselectivity of these additions. nih.gov For example, studies on chiral α,β-unsaturated esters have shown that the Z isomer can lead to high diastereoselectivity in conjugate addition reactions, while the corresponding E isomer may be unselective. nih.gov This highlights the crucial role of stereochemical control in synthesizing specific, desired isomers of complex molecules.

Research Landscape of Alkyne Alkene Alcohol Bifunctional Molecules

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing this compound involve stereoselective reduction of an alkyne precursor or the strategic rearrangement of an allylic alcohol isomer.

Partial Hydrogenation Approaches

A key strategy for obtaining the desired (Z)-configuration is the partial hydrogenation of a corresponding enyne compound. This method's success hinges on the use of a catalyst that selectively reduces the triple bond to a cis-alkene without further reduction to an alkane.

The use of a Lindlar catalyst is a well-established method for the stereospecific synthesis of cis-alkenes from alkynes. wikipedia.org A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a substance like lead acetate (B1210297) or lead oxide and often quinoline. wikipedia.orgmasterorganicchemistry.com This poisoning deactivates the palladium catalyst, preventing the over-reduction of the newly formed alkene to an alkane and ensuring high selectivity for the syn-addition of hydrogen, which results in the cis or (Z)-isomer. wikipedia.orgyoutube.com

In the synthesis of this compound, the precursor 3-methylpent-2-en-4-yne is hydrogenated using this catalyst system. The reaction selectively targets the alkyne functional group, yielding the desired (Z)-alkene configuration. youtube.com The conditions often involve a solvent such as ethanol (B145695) under a controlled hydrogen atmosphere to achieve the desired transformation.

Allylic Rearrangement Pathways

Allylic rearrangement offers an alternative and widely used route, starting from a constitutional isomer of the target molecule. These pathways typically involve the migration of a hydroxyl group from one carbon to another within an allylic system, often under acidic conditions.

A common industrial and laboratory synthesis involves the isomerization of 3-methyl-1-penten-4-yn-3-ol (B105895). chemicalbook.comchemicalbook.com This tertiary alcohol can be rearranged to the primary alcohol, (Z)-3-methyl-2-en-4-yn-1-ol, through an allylic shift. The reaction is typically catalyzed by an acid. chemicalbook.com While effective, this process often yields an isomeric mixture of the (Z) and (E) forms, which may require separation by fractional distillation. chemicalbook.com The (Z)-isomer is a crucial intermediate in the synthesis of Vitamin A, whereas the (E)-isomer is not suitable for this purpose. chemicalbook.com

This pathway begins with the formation of the precursor, 3-methyl-1-penten-4-yn-3-ol, from smaller building blocks. A typical method involves the reaction of methyl vinyl ketone with an acetylide, such as calcium acetylide, in liquid ammonia. chemicalbook.com The resulting adduct, 3-methyl-1-penten-4-yn-3-ol, is then subjected to an acid-catalyzed allyl rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com

Detailed research has optimized this rearrangement. In one specific procedure, 3-methyl-1-penten-4-yn-3-ol is dissolved in isopropyl ether, and dilute sulfuric acid is added to adjust the pH to 2.0-3.0. The reaction is then heated to achieve the rearrangement. chemicalbook.com More recently, acidic ionic liquids have been explored as alternative catalysts for this transformation. chemicalbook.com

Table 1: Reaction Conditions for Acid-Catalyzed Rearrangement of 3-Methyl-1-penten-4-yn-3-ol

Starting Material Catalyst Solvent Temperature Reaction Time Yield of (Z)-isomer Reference
3-Methyl-1-penten-4-yn-3-ol Dilute Sulfuric Acid (pH 2.0-3.0) Isopropyl Ether 34-36°C 60 min 79.8% (of total product) chemicalbook.com

Multi-Component Coupling Reactions

While this compound is a critical building block in various multi-step syntheses, such as for carotenoids and Vitamin A, its formation via multi-component coupling reactions is less frequently documented than the aforementioned methods. mdpi.comresearchgate.net The compound's functional groups, including the hydroxyl group and the alkyne, make it a valuable reagent for subsequent coupling steps, such as cross-coupling reactions using transition metal catalysts or click chemistry applications. myskinrecipes.comchemscene.com However, synthetic strategies focusing on its direct formation through the convergence of three or more components in a single pot are not prominently featured in the surveyed literature.

KOtBu-Promoted Aldehyde-Alkyne Coupling for Stereodefined Enynols

A significant strategy for the synthesis of stereodefined enynols, including structures related to this compound, involves a potassium tert-butoxide (KOtBu)-promoted three-component coupling of aldehydes and alkynes. figshare.comresearchgate.netnih.gov This method is notable for proceeding without a transition-metal catalyst, relying on a sequence of addition, isomerization, and subsequent addition processes all occurring in a single pot. researchgate.netnih.gov The reaction provides a direct and effective route to stereodefined (Z)-2-en-4-yn-1-ol compounds. figshare.comresearchgate.net

The process is initiated by the deprotonation of the alkyne by KOtBu, which then undergoes a coupling reaction with an aldehyde. rsc.org This approach is valued for its cost-effectiveness and operation under mild conditions, making it suitable for larger-scale chemical production. rsc.org

Table 1: KOtBu-Promoted Aldehyde-Alkyne Coupling

Feature Description
Promoter Potassium tert-butoxide (KOtBu)
Reactants Aldehydes, Alkynes
Key Processes Sequential addition/isomerization/addition
Selectivity Produces stereodefined (Z)-2-en-4-yn-1-ols

| Advantages | Transition-metal-free, one-pot synthesis, cost-effective |

Reductive Transformations of Precursors

Reductive methods offer another avenue for the synthesis of this compound. This compound can be produced from the reduction of a suitable precursor. For instance, it can be synthesized from 3-methyl-1-penten-4-yn-3-ol. chemicalbook.com This process involves dissolving the precursor in a solvent like isopropyl ether, followed by the addition of a catalyst and dilute sulfuric acid to adjust the pH. chemicalbook.com The reaction mixture is then heated to facilitate the transformation. chemicalbook.com

Furthermore, the synthesis of chiral 1,3-diols with high enantiomeric purity has been achieved through the asymmetric reduction of chiral keto alcohols using chiral oxazaborolidine reagents. nih.govresearchgate.net This two-step process, starting with an asymmetric aldol (B89426) reaction to form the keto alcohol, demonstrates the potential of reductive transformations in achieving high stereochemical control. nih.govresearchgate.net

Advanced Stereoselective Synthesis of this compound

The synthesis of this compound with high stereochemical purity necessitates advanced synthetic strategies, particularly focusing on the development of chiral catalysts and methods to control enantiomeric purity.

Chiral Catalyst Development for Enhanced Z-Selectivity

The development of chiral catalysts is crucial for enhancing the Z-selectivity in the synthesis of enynols. Chiral N-heterocyclic carbene (NHC) ligands, when complexed with metals like gold, can create a chiral environment around the metal center, which is instrumental in developing enantioselective processes. mdpi.com The design of these ligands often involves creating sterically demanding structures to influence the stereochemical outcome of the reaction. mdpi.com

For instance, chiral catalysts can be synthesized from starting materials like (R)-1-aminotetralin, which are then elaborated through a series of reactions including ortho-metalation-iodination, Suzuki coupling, and cyclization to form chiral benzimidazolium salts that serve as precursors to the active gold(I) complexes. mdpi.com Similarly, C2-symmetric gold(I) complexes have been developed from chiral amines derived from phenylacetic acid. mdpi.com These catalysts are designed to provide high levels of reactivity and selectivity that are difficult to achieve with other methods.

Strategies for Enantiomeric Purity Control in Related Systems

Achieving high enantiomeric purity is a paramount challenge in modern synthetic chemistry. ub.edu Several strategies are employed to synthesize single-enantiomer compounds, including the use of chiral catalysts, ligands, or auxiliaries to control the stereochemistry of a reaction. numberanalytics.com

One established method is enantioselective catalysis, which directly produces enantiomers from prochiral starting materials. ub.edu This approach often involves the use of organocatalysts, which are small organic molecules that can induce high stereoselectivity. nih.govub.edu For example, proline-derived organocatalysts have been used in asymmetric aldol reactions to produce chiral keto alcohols with excellent enantiomeric excess (>99% ee), which can then be reduced to the corresponding chiral diols. nih.govresearchgate.net

The optimization of reaction parameters such as the catalyst, ligands, solvent, and temperature is critical for maximizing the enantiomeric excess. nih.gov High-throughput screening methods are increasingly being used to rapidly evaluate a large number of reaction conditions to identify the optimal parameters for achieving high enantiopurity. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number
This compound 6153-05-5
(E)-3-Methylpent-2-en-4-yn-1-ol 6153-06-6
3-Methyl-1-penten-4-yn-3-ol Not Available
Potassium tert-butoxide (KOtBu) 865-47-4
Isopropyl ether 108-20-3
Sulfuric acid 7664-93-9
(R)-1-aminotetralin 38455-55-9
Phenylacetic acid 103-82-2
Gold(I) Not Available

Electronic Properties and Reactivity of the Conjugated System

The unique structure of this compound, which features a carbon-carbon double bond in conjugation with a carbon-carbon triple bond, results in significant electronic delocalization. organicchemistrytutor.comacs.org This conjugated enyne system is the primary determinant of the molecule's chemical personality.

Conjugation Effects on Electrophilicity and Nucleophilicity

The conjugated system of this compound involves the overlap of p-orbitals across the C2-C3 double bond and the C4-C5 triple bond. This delocalization of π-electrons creates a molecule with regions of both high and low electron density, rendering it both nucleophilic and electrophilic in nature.

The electron-rich π-bonds make the carbon skeleton susceptible to attack by electrophiles. organicchemistrytutor.com The increased electron density across the conjugated system enhances its ability to act as a nucleophile compared to isolated alkenes or alkynes. Conversely, the individual carbon atoms within the enyne moiety can act as electrophilic sites, particularly when the molecule interacts with strong nucleophiles.

The molecule's reactivity is further modulated by its substituent groups. The electron-donating methyl group at the C3 position increases the electron density of the conjugated system, enhancing its nucleophilicity. In contrast, the electron-withdrawing primary alcohol group at C1 can decrease the electron density, particularly at the C2-C3 double bond, through an inductive effect. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can also function as a nucleophilic center, participating in reactions such as esterification or etherification. masterorganicchemistry.com This dual reactivity allows this compound to serve as a versatile intermediate in the synthesis of more complex molecules, including carotenoids like prolycopene. researchgate.netyoutube.com

Addition Reactions to Unsaturated Bonds

The presence of both a double and a triple bond in a conjugated arrangement provides multiple sites for addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the enyne system and the nature of the attacking reagent.

Stereoselective Hydroboration/Oxidation Pathways

The hydroboration-oxidation of this compound offers a pathway to introduce new functional groups with specific stereochemistry. While specific studies on this molecule are not prevalent, the reaction mechanism for enynes is well-established. Hydroboration involves the syn-addition of a borane reagent across a π-bond. wikipedia.orgmasterorganicchemistry.com To achieve selectivity and prevent reaction at both unsaturated sites, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed. wikipedia.orgyoutube.com

Given the terminal alkyne, hydroboration is expected to occur preferentially at the triple bond due to less steric hindrance compared to the trisubstituted double bond. The boron atom adds to the terminal carbon (C5), and the hydrogen adds to the internal carbon (C4), following an anti-Markovnikov regioselectivity pattern. masterorganicchemistry.comwikipedia.org Subsequent oxidation of the resulting vinylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This initially forms an enol, which rapidly tautomerizes to the more stable corresponding aldehyde. The Z-configuration of the original double bond is expected to be retained throughout the reaction sequence.

Table 1: Predicted Products of Stereoselective Hydroboration/Oxidation

Reactant Reagents Predicted Intermediate (Vinylborane) Final Product

Halogenation and Hydrohalogenation across C=C and C≡C bonds

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to this compound can lead to a variety of products, depending on the reaction conditions and the stoichiometry of the reagents. In general, alkenes are more reactive towards electrophilic addition than alkynes. organicchemistrytutor.com However, in a conjugated system, the reaction can proceed via 1,2-addition or 1,4-addition pathways, leading to a mixture of products. youtube.commasterorganicchemistry.com

With one equivalent of a halogen like Br₂, the reaction is expected to proceed via a bridged bromonium ion intermediate. youtube.commasterorganicchemistry.com Attack could occur at either the double or triple bond. Attack at the double bond would lead to a dibromo-adduct, while attack at the triple bond would result in a trans-dibromoalkene. Due to the higher reactivity of alkenes, initial attack at the C=C bond is plausible. The subsequent addition of a second equivalent of halogen would saturate the remaining π-bond, ultimately yielding a tetrahalogenated derivative.

The reaction conditions can influence the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the product formed from the most stable carbocation intermediate (often the 1,2-adduct). youtube.commasterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, and the most stable product, which is typically the 1,4-adduct with a more substituted internal double bond, is favored.

Oxidation Reactions

The alcohol and the unsaturated carbon-carbon bonds in this compound are all susceptible to oxidation, leading to a variety of possible products, including diols and carbonyl derivatives.

Formation of Diols and Carbonyl Derivatives

The primary alcohol group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger agents like potassium permanganate (KMnO₄). bloomtechz.comfiveable.me The oxidation of allylic alcohols is a common transformation in organic synthesis. organic-chemistry.org

The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. researchgate.net This reaction typically proceeds via syn-addition. More vigorous oxidation with hot, acidic KMnO₄ or ozonolysis (O₃) followed by an oxidative workup will cleave the double bond, yielding a ketone and a carboxylic acid. libretexts.org

Ozonolysis of the triple bond, on the other hand, cleaves it to form two carboxylic acids. If the entire molecule is subjected to strong oxidative cleavage, a mixture of smaller carboxylic acids and ketones would be expected. The formation of (Z)-3-methylpent-2-en-4-yne-1,1-diol, the hydrate of the corresponding aldehyde, has been noted, indicating that oxidation of the primary alcohol to an aldehyde is a feasible transformation. nih.gov

Table 2: Potential Oxidation Products

Reagent(s) Targeted Functional Group Major Product(s)
Pyridinium chlorochromate (PCC) Primary Alcohol (Z)-3-Methylpent-2-en-4-ynal
Osmium tetroxide (OsO₄), NMO C=C Double Bond (Z)-4-ethynyl-3-methyl-1,2-dihydroxy-pent-3-ene
Hot, acidic KMnO₄ C=C and C≡C Bonds Acetic acid, Pyruvic acid

Reagent Specificity in Hydroxyl Group Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk

To achieve partial oxidation to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, milder reagents or carefully controlled conditions are necessary. A common laboratory method involves using an acidified solution of potassium dichromate(VI) with an excess of the alcohol. The aldehyde, being more volatile than the alcohol, is distilled off as it forms to prevent its further oxidation. chemguide.co.uk

For the complete oxidation to a carboxylic acid, (Z)-3-methylpent-2-en-4-ynoic acid, a strong oxidizing agent is required, typically in the presence of heat. Reagents such as potassium permanganate (KMnO₄) or heating the alcohol under reflux with an excess of acidified potassium dichromate(VI) solution will ensure the reaction proceeds past the aldehyde intermediate to the carboxylic acid. chemguide.co.ukbenchchem.com The initial oxidation forms the aldehyde, which is then further oxidized to the acid. chemguide.co.uk

Table 1: Oxidation Reactions of the Hydroxyl Group

Desired ProductReagent(s)Typical Conditions
(Z)-3-Methylpent-2-en-4-ynal (Aldehyde)K₂Cr₂O₇ / H₂SO₄Excess alcohol, immediate distillation of product
(Z)-3-Methylpent-2-en-4-ynoic acid (Carboxylic Acid)K₂Cr₂O₇ / H₂SO₄Excess oxidizing agent, heating under reflux
(Z)-3-Methylpent-2-en-4-ynoic acid (Carboxylic Acid)KMnO₄Aqueous solution, often with heating

Reduction Reactions

The presence of both an alkene and an alkyne in this compound allows for various reduction strategies, from selective hydrogenation of one multiple bond to complete saturation of the molecule.

Selective Reduction of Alkyne and Alkene Moieties

Selective reduction, or semihydrogenation, of the alkyne triple bond can be achieved with high stereoselectivity. To produce a cis-alkene, a "poisoned" catalyst, such as Lindlar's catalyst, is employed. benchchem.commasterorganicchemistry.com Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline. This deactivation prevents the further reduction of the initially formed alkene. Hydrogenation of this compound with Lindlar's catalyst yields (2Z,4Z)-3-methylhepta-2,4-dien-1-ol.

Alternatively, the reduction of the alkyne to a trans-alkene can be accomplished using a dissolving metal reduction, which involves sodium or lithium metal in liquid ammonia at low temperatures. libretexts.orgyoutube.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of (2Z,4E)-3-methylhepta-2,4-dien-1-ol. youtube.com

Table 2: Selective Reduction of the Alkyne Moiety

Reagent(s)ProductStereochemistry of New Double Bond
H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)(2Z,4Z)-3-Methylhepta-2,4-dien-1-olcis (Z)
Na, NH₃ (l)(2Z,4E)-3-Methylhepta-2,4-dien-1-oltrans (E)

Catalytic Hydrogenation to Saturated Alcohols

Complete reduction of both the double and triple bonds to yield the corresponding saturated alcohol, 3-methylpentan-1-ol, is achieved through catalytic hydrogenation with a more active catalyst. libretexts.org This process typically uses catalysts like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas (H₂), often under pressure. benchchem.comlibretexts.org The reaction proceeds by first reducing the alkyne to an alkene, which is then immediately reduced further to an alkane, resulting in the full saturation of the carbon chain. libretexts.org

Table 3: Complete Reduction to Saturated Alcohol

Reagent(s)ProductDescription
H₂ (excess), Pd/C or Pt3-Methylpentan-1-olBoth alkyne and alkene are reduced to alkanes.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can readily undergo substitution reactions to form esters and ethers, which are important transformations in organic synthesis. benchchem.combloomtechz.com

Esterification Mechanisms with Carboxylic Acids

Esterification of this compound with a carboxylic acid is typically carried out under acidic conditions, a process known as Fischer esterification. bloomtechz.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. The alcohol's hydroxyl oxygen then attacks this electrophilic carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. This reaction is reversible, and the equilibrium can be driven towards the product by removing water as it forms. bloomtechz.com

Table 4: Fischer Esterification

ReactantConditionsProduct Type
Carboxylic Acid (e.g., Acetic Acid)Acid Catalyst (e.g., H₂SO₄), HeatEster (e.g., (Z)-3-methylpent-2-en-4-yn-1-yl acetate)

Etherification Pathways

Ethers can be synthesized from this compound via pathways such as the Williamson ether synthesis. This method involves two steps. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. In the second step, this alkoxide is reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). The alkoxide displaces the halide ion in an Sₙ2 reaction, forming the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

Table 5: Williamson Ether Synthesis

Step 1 ReagentStep 2 Reagent (Alkyl Halide)Product Type
Strong Base (e.g., NaH)Primary Alkyl Halide (e.g., CH₃I)Ether (e.g., 1-methoxy-3-methylpent-2-en-4-yne)

Cyclization and Rearrangement Reactions

This compound is a versatile precursor for the synthesis of various heterocyclic and acyclic compounds through a series of cyclization and rearrangement reactions. These transformations are often catalyzed by transition metals or promoted by acids, leading to the formation of structurally complex molecules from a relatively simple starting material.

One of the most significant reactions of this compound is its intramolecular cyclization to form substituted furan (B31954) derivatives, most notably 2,3-dimethylfuran. This transformation is of industrial importance and can be achieved through various catalytic methods.

The cyclization of (Z)-2-en-4-yn-1-ols, a class of compounds to which this compound belongs, is a well-established method for furan synthesis. researchgate.net Transition metal catalysts, particularly those based on gold and silver, have proven to be highly effective in promoting this transformation under mild conditions. researchgate.netnih.govresearchgate.net Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides an efficient route to substituted furans. nih.gov Similarly, silver(I) salts can catalyze the isomerization of related alkynyl allylic alcohols to yield furan structures. researchgate.net

The proposed mechanism for the metal-catalyzed cyclization involves the activation of the alkyne moiety by the metal catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group. This 5-endo-dig cyclization is a favored pathway. For instance, in a gold-catalyzed reaction, the process is thought to initiate with the coordination of the gold catalyst to the alkyne. This is followed by the intramolecular attack of the hydroxyl group, leading to an intermediate that, after subsequent steps, yields the furan ring. mdpi.com

A laboratory-scale procedure for the synthesis of 2,3-dimethylfuran involves the thermal cyclization of this compound. researchgate.net This highlights that the reaction can, in some cases, proceed without a metal catalyst, although catalysts generally improve efficiency and allow for milder reaction conditions. The general transformation can be represented as follows:

Reaction Scheme: Cyclization of this compound to 2,3-dimethylfuran

Generated code

Allylic rearrangements are a characteristic feature of the chemistry of this compound and its precursors. The synthesis of this compound itself often involves a key allylic rearrangement step. The tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol, can be rearranged to the primary alcohol, this compound, under acidic conditions. This rearrangement is a classic example of an allylic shift, where a hydroxyl group effectively migrates along with a shift of the double bond.

This transformation is typically catalyzed by acids such as sulfuric acid. The general principle of an allylic rearrangement involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a delocalized allylic carbocation. The subsequent attack of a water molecule at a different position of the carbocation, followed by deprotonation, leads to the rearranged alcohol. In the context of nucleophilic substitution, allylic shifts can occur through SN1' or SN2' mechanisms, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. organic-chemistry.org

The isomerization between the (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol is another important phenomenon. The equilibrium between these isomers can be influenced by the reaction conditions, including the catalyst and solvent used.

Starting Material Catalyst/Conditions Product(s) Reaction Type
3-Methyl-1-penten-4-yn-3-olSulfuric AcidThis compound and (E)-3-Methylpent-2-en-4-yn-1-olAllylic Rearrangement
This compoundHeat/Catalyst(E)-3-Methylpent-2-en-4-yn-1-olZ/E Isomerization

The transformation of enynols like this compound is a fertile ground for mechanistic investigations, particularly concerning the role of transition metal catalysts. Gold, palladium, and silver catalysts are prominent in these studies due to their ability to activate the alkyne and/or alkene functionalities, thereby facilitating a variety of transformations. researchgate.netnih.govresearchgate.netnih.gov

Gold-Catalyzed Cyclizations: Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are known to be particularly effective for the cyclization of enynols. nih.govmdpi.com The generally accepted mechanism for the gold-catalyzed cyclization of a (Z)-2-en-4-yn-1-ol to a furan derivative involves the following key steps:

π-Activation of the Alkyne: The gold catalyst coordinates to the carbon-carbon triple bond, making it more electrophilic.

Intramolecular Nucleophilic Attack: The hydroxyl group acts as an internal nucleophile and attacks the activated alkyne. This typically proceeds in a 5-endo-dig fashion to form a five-membered ring.

Protodeauration/Isomerization: The resulting vinyl-gold intermediate undergoes protodeauration (cleavage of the C-Au bond by a proton) and subsequent isomerization to yield the aromatic furan ring.

Palladium-Promoted Cyclizations: Palladium catalysts can also promote the cyclization of enynol derivatives. For example, the reaction of (Z)-pent-2-en-4-yn-1-yl alkanoates in the presence of a palladium catalyst and a base can lead to furan derivatives via an acyl group shift. nih.gov This indicates that the reaction pathway can be influenced by the nature of the substrate (e.g., an ester derivative of the enynol) and the specific palladium catalyst system employed.

Silver-Catalyzed Reactions: Silver catalysts, such as silver nitrate or silver tetrafluoroborate, are also utilized in the synthesis of furans from enynol precursors. researchgate.net Similar to gold, silver(I) is a soft Lewis acid that can activate the alkyne towards nucleophilic attack. The mechanistic principles are broadly similar to those of gold-catalyzed cyclizations.

The choice of the metal catalyst can significantly influence the outcome of the reaction, sometimes leading to different products under similar conditions. These differences are attributed to the distinct electronic properties and coordination preferences of the metals.

Catalyst Type Proposed Key Mechanistic Feature Typical Product
Gold (Au)π-Activation of the alkyne followed by intramolecular nucleophilic attack. nih.govmdpi.comSubstituted Furans
Palladium (Pd)Can involve acyl migration in ester derivatives. nih.govFunctionalized Furans
Silver (Ag)π-Activation of the alkyne, similar to gold. researchgate.netSubstituted Furans

Advanced Spectroscopic Characterization and Structural Elucidation of Z 3 Methylpent 2 En 4 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of (Z)-3-Methylpent-2-en-4-yn-1-ol, providing detailed information about the hydrogen and carbon environments and their connectivity.

¹H NMR Spectral Analysis for Stereochemical Assignment

The ¹H NMR spectrum provides crucial information for the initial identification of proton environments and the assignment of the compound's stereochemistry. The spectrum of 3-methylpent-2-en-4-yn-1-ol is characterized by several key signals that correspond to the different types of protons in the molecule.

For the (Z)-isomer, the vinyl proton (H2) and the methylene protons (H1) of the hydroxymethyl group are expected to be on the same side of the double bond. This spatial arrangement influences their chemical shifts and coupling constants. The terminal acetylenic proton (H5) typically appears as a singlet in a distinct region of the spectrum. The methyl group protons (CH₃) attached to the double bond will also present as a singlet. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

A representative, albeit generalized, ¹H NMR data interpretation for the title compound is presented below.

Proton AssignmentChemical Shift (δ) ppm (Predicted)Multiplicity
H1 (-CH₂OH)~4.2d (doublet)
H2 (=CH-)~5.8t (triplet)
H5 (≡C-H)~3.1s (singlet)
-CH₃~1.9s (singlet)
-OHVariablebr s (broad singlet)

Note: This is an interactive data table based on predicted values. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atoms of the alkyne group (C4 and C5) would resonate in the range of 70-90 ppm. The olefinic carbons (C2 and C3) would appear further downfield, typically between 110 and 140 ppm. The carbon of the hydroxymethyl group (C1) would be found in the 50-65 ppm region due to the deshielding effect of the adjacent oxygen atom. Finally, the methyl carbon would resonate in the upfield region of the spectrum.

Carbon AssignmentChemical Shift (δ) ppm (Estimated Range)
C1 (-CH₂OH)50 - 65
C2 (=CH-)110 - 125
C3 (-C(CH₃)=)130 - 145
C4 (-C≡)75 - 90
C5 (≡CH)70 - 85
-CH₃15 - 25

Note: This is an interactive data table based on estimated chemical shift ranges. Specific experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., NOESY for Z-configuration confirmation)

Two-dimensional NMR experiments are indispensable for unambiguously confirming the structure and, crucially, the stereochemistry of the double bond. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose.

The NOESY spectrum detects spatial proximity between protons. For this compound, a cross-peak correlation would be expected between the protons of the methyl group (-CH₃) and the vinyl proton (H2). This is because in the Z-configuration, these two groups are on the same side of the double bond and thus close enough in space for the Nuclear Overhauser Effect to be observed. Conversely, a strong correlation would be seen between the vinyl proton (H2) and the methylene protons of the hydroxymethyl group (-CH₂OH) in the E-isomer. The presence of the former and absence of the latter correlation provides definitive proof of the Z-configuration. chegg.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. bloomtechz.com For this compound, the FT-IR spectrum would display several distinct absorption bands confirming its structure.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the terminal alkyne is confirmed by a sharp, moderately intense C≡C-H stretching vibration at approximately 3300 cm⁻¹ and a weaker C≡C triple bond stretch around 2100 cm⁻¹. The C=C double bond stretch of the alkene would appear in the 1640-1680 cm⁻¹ region. Finally, a strong C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.

Functional GroupVibrational ModeExpected Absorption (cm⁻¹)
AlcoholO-H stretch3200 - 3600 (broad)
Alkyne≡C-H stretch~3300 (sharp)
AlkyneC≡C stretch~2100 (weak)
AlkeneC=C stretch1640 - 1680
AlcoholC-O stretch1050 - 1150 (strong)

Note: This is an interactive data table of characteristic FT-IR absorption ranges.

Mass Spectrometry (GC-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₆H₈O, corresponding to a monoisotopic mass of approximately 96.0575 Da. uni.lunist.gov High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound would first be separated on a GC column and then ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern provides clues to the molecule's structure. Plausible fragmentation pathways for this compound would include:

Loss of a hydrogen atom: [M-1]⁺ at m/z = 95.

Loss of a methyl group (-CH₃): [M-15]⁺ at m/z = 81.

Loss of water (-H₂O): [M-18]⁺ at m/z = 78, a common fragmentation for alcohols.

Loss of the hydroxymethyl group (-CH₂OH): [M-31]⁺ at m/z = 65.

Cleavage of the C-C bond adjacent to the triple bond.

Analysis of the relative abundances of these fragment ions helps to piece together the molecular structure.

X-ray Crystallography of Stable Derivatives for Definitive Structural Confirmation

X-ray crystallography provides the most definitive, three-dimensional structural information of a molecule in the solid state. However, as this compound is a liquid at room temperature, this technique cannot be applied directly. bloomtechz.com

To overcome this limitation, a solid, stable derivative of the compound would need to be synthesized. For instance, reacting the alcohol with a suitable carboxylic acid or isocyanate could yield a solid ester or urethane derivative. If a single crystal of this derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details, unequivocally confirming the molecular structure and the Z-stereochemistry of the double bond.

A thorough search of the current scientific literature and crystallographic databases did not yield any published X-ray crystal structures for derivatives of this compound.

Computational Chemistry and Theoretical Studies of Z 3 Methylpent 2 En 4 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic characteristics. For (Z)-3-methylpent-2-en-4-yn-1-ol, DFT provides a foundational understanding of its stability and reactivity.

The reactivity of a molecule is often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. nih.govnih.gov Compounds with features like double bonds, heteroatoms, and aromatic systems tend to have smaller gaps due to increased electron density and delocalization. nih.gov For this compound, the presence of conjugated π-systems (a double and a triple bond) and an electronegative oxygen atom significantly influences its FMOs. The HOMO is typically localized around the electron-rich π-bonds of the en-yne system, while the LUMO is also distributed across this conjugated system.

Quantum chemical calculations, often performed with software like Gaussian or Psi4 using basis sets such as 6-311G(d,p), can determine the energies of these orbitals. dergipark.org.trwordpress.com A lower Egap for this compound would imply high reactivity, making it a valuable intermediate in organic synthesis. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data Note: This table presents typical values for similar organic molecules as direct computational studies for this compound are not widely published. The values illustrate the concepts discussed.

Parameter Energy (eV) Implication
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -1.2 Electron-accepting capability
HOMO-LUMO Gap (Egap) 5.3 Indicator of Chemical Reactivity and Kinetic Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wisc.edu This method provides valuable information about charge distribution, hybridization, and stabilizing interactions within the molecule. dergipark.org.tr

For this compound, NBO analysis can quantify the delocalization of electron density arising from the conjugation between the C=C double bond, the C≡C triple bond, and the oxygen's lone pairs. These delocalizations are described as hyperconjugative interactions, where electron density moves from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation theory energy of stabilization, E(2).

Table 2: Illustrative NBO Analysis - Stabilization Energies Note: This table shows representative hyperconjugative interactions and their stabilization energies (E(2)) expected for a molecule like this compound, based on principles of NBO analysis.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
π(C2=C3) π*(C4≡C5) > 5.0 π-conjugation
LP(1) O7 σ*(C1-C2) ~ 2.5 Hyperconjugation
σ(C1-H) σ*(O7-H) ~ 1.0 Intramolecular Hydrogen Bonding

Conformational Analysis and Potential Energy Surfaces of this compound and its Intermediates

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is accomplished by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles. researchgate.net

The analysis would likely reveal that conformers stabilized by weak intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the π-electron cloud of the triple bond, are among the lowest in energy. Understanding the PES is crucial for predicting the most likely shapes the molecule will adopt, which in turn influences its reactivity and interactions with other molecules.

Theoretical Investigations of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed mechanism can be constructed.

The en-yne moiety in this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions are of great interest in organic synthesis for building complex ring systems. Theoretical studies can model various potential cyclization pathways, such as those catalyzed by transition metals or initiated by radicals.

For example, a computational study could model a gold-catalyzed cyclization. The calculations would map the energy profile for key steps:

Coordination of the gold catalyst to the alkyne.

Intramolecular nucleophilic attack of the double bond or the hydroxyl group onto the activated alkyne.

Formation of a cyclic intermediate.

Protodeauration or subsequent rearrangement to yield the final product.

Isomerization from the (Z)-isomer to the more stable (E)-isomer is a fundamental process that can be investigated computationally. The energy barrier for this transformation typically involves rotation around the C=C double bond, which requires breaking the π-bond.

Theoretical calculations can determine the energy of the transition state for this isomerization, which often involves a twisted, diradical-like geometry where the p-orbitals of the double bond are perpendicular. The calculated activation energy provides a quantitative measure of the thermal stability of the (Z)-isomer. A high activation barrier would indicate that the (Z)-isomer is kinetically stable at normal temperatures and that significant energy (e.g., heat or light) is required to induce isomerization to the (E)-form.

Ligand-Compound Interactions in Organometallic Catalysis Models

Extensive research has been conducted on the applications of organometallic catalysis in organic synthesis. Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating reaction mechanisms and predicting the behavior of catalytic systems. These studies often focus on the intricate interactions between ligands, metal centers, and substrates, which govern the efficiency and selectivity of catalytic transformations.

In the context of enyne substrates, such as this compound, organometallic catalysts, particularly those based on gold, are known to facilitate a variety of complex reactions. These can include hydroalkoxylation, isomerization, and cycloaddition cascades. Computational models of these processes typically investigate the coordination of the enyne to the metal center, the activation of the alkyne and alkene moieties, and the subsequent nucleophilic attack or rearrangement steps.

Despite the general interest in this area of chemistry, a thorough review of the scientific literature reveals a notable absence of specific computational studies focused on the ligand-compound interactions of this compound within organometallic catalysis models. While general principles of enyne activation by metal catalysts are well-established, detailed theoretical investigations and the corresponding data for this particular compound are not publicly available.

For analogous systems, research has shown that the interaction between an enyne alcohol and a metal catalyst, such as a gold(I) complex, initiates with the coordination of the alkyne or alkene to the metal center. The specific nature of this coordination, including bond distances and angles, is highly dependent on the ligand environment of the metal. For instance, phosphine (B1218219) ligands are commonly used in such catalytic systems, and their electronic and steric properties can significantly influence the subsequent reaction pathways. Computational studies on similar enynes have explored how different ligands can modulate the energetics of key intermediates and transition states, thereby controlling the reaction outcome.

In a typical gold-catalyzed reaction of an enyne alcohol, the hydroxyl group can act as an internal nucleophile. Theoretical models would be employed to calculate the activation barriers for various potential pathways, such as 5-exo-dig or 6-endo-dig cyclization, and to understand how the ligands on the gold catalyst influence the regioselectivity of this addition. These calculations often involve locating transition state structures and computing their corresponding free energies.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its interaction with organometallic catalysts. The scientific community has yet to publish computational investigations that would provide insights into the precise nature of the ligand-compound interactions for this specific molecule. Such research would be valuable for understanding and optimizing its use in synthetic applications, for example, in the synthesis of complex natural products like prolycopene (B1248880) and leucosceptroids, where it is used as a reagent. chemicalbook.com

Role as a Key Intermediate in Natural Product Synthesis

The unique structure of this compound makes it an essential precursor in the total synthesis of several classes of natural products. Its integration into synthetic pathways allows for the efficient assembly of complex structures found in carotenoids, vitamins, plant hormones, and antifungal agents.

Carotenoid Synthesis (e.g., Astaxanthin (B1665798), Zeaxanthin, Prolycopene)

This compound and its derivatives are pivotal intermediates in the industrial synthesis of various carotenoids. google.com These pigments are vital in biological systems and are commercially significant as antioxidants and colorants. The compound serves as a key building block for constructing the polyene chain characteristic of carotenoids. For instance, intermediates derived from this alcohol are used in the synthesis of commercially important carotenoids like astaxanthin and zeaxanthin. google.comresearchgate.net Furthermore, this compound is explicitly used as a reagent in the organic synthesis of prolycopene, the tangerine-colored tetra-Z-isomer of lycopene (B16060) found in specific tomato varieties. chemicalbook.com

Table 1: Carotenoids Synthesized Using this compound or its Derivatives
CarotenoidSignificanceSynthetic Role of the Intermediate
AstaxanthinPotent antioxidant, aquaculture feed additiveUsed as a building block for the polyene backbone. google.com
ZeaxanthinMacular pigment, antioxidant for eye healthServes as a key intermediate in its synthesis. google.com
ProlycopeneIsomer of lycopene, natural pigmentDirectly used as a reagent in the synthesis pathway. chemicalbook.com

Vitamin A and Retinoid Synthesis Pathways

One of the most significant industrial applications of this compound is in the synthesis of Vitamin A (retinol) and its derivatives, collectively known as retinoids. bloomtechz.comdurham.ac.uk The compound is a crucial C6 fragment that is coupled with a C14 component, such as β-C14 aldehyde, to assemble the complete C20 carbon skeleton of Vitamin A. nih.govmdpi.com

The synthesis typically involves the following key steps:

Formation of a Dianion : this compound is treated with two equivalents of a Grignard reagent (like ethyl magnesium bromide) to form a dianion. durham.ac.uknih.gov

Coupling Reaction : This dianion is then coupled with a C14 aldehyde (derived from β-ionone) to form a diol intermediate that possesses the full Vitamin A carbon framework. nih.govmdpi.com

Further Transformations : The resulting diol undergoes a series of reactions, including selective reduction of the triple bond and dehydration, to ultimately yield Vitamin A or its acetate (B1210297) ester. researchgate.netnih.gov

This pathway, central to major industrial syntheses by companies like BASF, relies on the precise stereochemistry and reactivity of the (Z)-enynol to construct the final product efficiently. nih.gov

Table 2: Key Intermediates in Vitamin A Synthesis from this compound
IntermediatePrecursor(s)Role in Synthesis
This compoundMethyl vinyl ketone and acetyleneThe C6 building block. mdpi.com
β-C14 aldehydeβ-iononeThe C14 building block. nih.gov
C20 DiolThis compound dianion and β-C14 aldehydeThe first intermediate with the complete Vitamin A skeleton. nih.govmdpi.com
Retinyl AcetateC20 DiolA stable form of Vitamin A, the final product of many industrial syntheses. nih.gov

Abscisic Acid (ABA) Analogs and Plant Growth Regulators

Abscisic acid (ABA) is a critical plant hormone that regulates stress responses and developmental processes. nih.govmdpi.com The synthesis of optically active ABA analogs, which are used to study plant physiology and as potential plant growth regulators, can employ acetylenic precursors structurally related to this compound. researchgate.net For example, the synthesis of specific acetylenic analogs of ABA involves building blocks that share the core methyl-pent-en-yn-ol structure. These synthetic analogs help in understanding the structure-activity relationship of ABA and can lead to the development of more persistent and potent agonists or antagonists for agricultural applications. rsc.orgnih.gov

Table 3: Examples of Abscisic Acid Analogs
Analog TypePurpose of SynthesisRelation to this compound
Optically Active Acetylenic AnalogsTools for studying germination and gene expression. researchgate.netSynthesized from precursors with a similar methyl-pent-en-yn-ol framework. researchgate.net
(+)-Tetralone ABAA persistent and potent ABA agonist. rsc.orgDemonstrates the modification of the core ABA structure for enhanced activity. rsc.org
3'-(Phenyl alkynyl) ABA AnalogsPotent ABA antagonists to promote germination and growth. nih.govIllustrates the use of alkyne functionalities in designing hormone antagonists. nih.gov

Synthesis of Leucosceptroids A and B (Antifungal Compounds)

This compound is also utilized in the synthesis of Leucosceptroids A and B. chemicalbook.com These natural products are sesterterpenoids isolated from the plant Leucosceptrum canum and exhibit potent antifungal and antifeedant properties. nih.govsogang.ac.kr The total synthesis of these complex molecules requires strategic planning and the use of versatile building blocks to construct their intricate, polycyclic structures. The inclusion of this compound as a precursor highlights its utility in assembling complex natural products beyond the isoprenoid family. chemicalbook.com

Table 4: Leucosceptroid Natural Products
CompoundSourceBiological ActivitySynthetic Role of this compound
Leucosceptroid ALeucosceptrum canumAntifungal, Antifeedant. sogang.ac.krUsed as a reagent in the total synthesis. chemicalbook.com
Leucosceptroid BLeucosceptrum canumAntifungal, Antifeedant. sogang.ac.krUsed as a reagent in the total synthesis. chemicalbook.com

Versatile Building Block in Pharmaceutical Chemistry

Beyond natural product synthesis, this compound serves as a versatile building block in pharmaceutical chemistry and drug discovery. lookchem.com Its chemical properties allow it to be incorporated into various synthetic schemes aimed at producing novel drug candidates. The compound's functional groups can be manipulated to create diverse molecular architectures, facilitating the exploration of new chemical space for therapeutic purposes. lookchem.com

Construction of Active Pharmaceutical Ingredients with Defined Stereochemistry

The stereochemistry of a molecule is crucial for its biological activity. The distinct Z-configuration of the double bond in this compound is critical for its application in stereoselective synthesis. By using the geometrically pure isomer, chemists can control the stereochemical outcome of subsequent reactions, leading to the construction of active pharmaceutical ingredients (APIs) with defined stereochemistry.

A prominent example is again found in retinoid synthesis. The use of the (Z)-isomer of 3-methyl-pent-2-en-4-ynol is a key factor in synthesizing 9-cis-retinoic acid, whereas the (E)-isomer is used to produce all-trans-retinoic acid. google.com This demonstrates how the specific geometry of this building block directly dictates the isomeric form of the final, biologically active molecule, a fundamental principle in modern pharmaceutical development. google.com

Derivatives and Analogues of Z 3 Methylpent 2 En 4 Yn 1 Ol: Structure Reactivity Relationships

Isomeric Forms: (E)-3-Methylpent-2-en-4-yn-1-ol

The geometric isomer of (Z)-3-methylpent-2-en-4-yn-1-ol is the (E)-isomer, where the substituents around the double bond are on opposite sides. This difference in stereochemistry leads to distinct physical properties and reactivity patterns.

While both (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol are valuable building blocks in organic synthesis, their differing geometries can influence reaction pathways and product distributions. chemicalbook.com The (E)-isomer, like its (Z)-counterpart, is a terminal alkyne and a useful intermediate. chemicalbook.com Both isomers are known to be heat-sensitive and can polymerize upon heating due to the presence of both double and triple bonds. chemicalbook.com

The synthetic utility of both isomers is highlighted by their application as precursors in the synthesis of various complex molecules. For instance, this compound is a key starting material for producing carotenoids like prolycopene (B1248880), astaxanthin (B1665798), and zeaxanthin, which are valued for their antioxidant properties. It is also used in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal activity. chemicalbook.com The reactivity of the hydroxyl group allows for transformations such as oxidation, reduction, and substitution to generate more complex structures.

The reactivity of these isomers is often influenced by the catalyst used. For example, the sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) produces a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com The cis isomer ((Z)-form) can undergo cyclization under specific conditions to form 2,3-dimethylfuran. chemicalbook.com

Table 1: Physical Properties of (Z)- and (E)-3-Methylpent-2-en-4-yn-1-ol Isomers

PropertyThis compound(E)-3-Methylpent-2-en-4-yn-1-ol
CAS Number 6153-05-5 6153-06-6 chemicalbook.com
Molecular Formula C₆H₈O uni.luC₆H₈O alfa-chemistry.com
Molecular Weight 96.13 g/mol uni.lu96.13 g/mol alfa-chemistry.com
Boiling Point 65°C (1.253 kPa) chemicalbook.com73°C (1.253 kPa) chemicalbook.com
Refractive Index 1.4820 (20°C) chemicalbook.com1.4934 (20°C) chemicalbook.com
Appearance Oily liquid chemicalbook.comOily liquid chemicalbook.com

The interconversion between (Z) and (E) isomers can often be achieved through photoisomerization or catalysis. Studies on related systems, such as dehydrozingerone (B89773) derivatives, have shown that UV irradiation can induce (E)-to-(Z) isomerization. mdpi.com The efficiency of this process can be solvent-dependent. mdpi.com While specific studies on the photoisomerization of this compound are not detailed in the provided results, the principles from analogous compounds suggest this as a potential method for interconversion.

Catalytic methods are also employed for the interconversion and synthesis of these isomers. As mentioned, the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol using acidic catalysts like sulfuric acid or acidic ionic liquids can produce a mixture of (Z) and (E) isomers. chemicalbook.com This rearrangement highlights a common synthetic route to access both isomeric forms.

Structural Variants with Modified Functional Groups

The parent alkyne, 3-methylpent-2-en-4-yne, lacks the hydroxyl group present in this compound. This absence of the alcohol functionality significantly reduces its versatility in synthesis, as it cannot undergo reactions typical of alcohols, such as esterification or oxidation to an aldehyde or carboxylic acid. bloomtechz.com The hydroxyl group in this compound can form hydrogen bonds and participate in nucleophilic substitution reactions, adding to its range of chemical transformations.

3-Methylpent-1-en-4-yn-3-ol is a constitutional isomer of this compound, with the double and triple bonds in different positions. This structural difference leads to distinct reactivity. 3-Methylpent-1-en-4-yn-3-ol is a tertiary alcohol, which influences its reactivity compared to the primary alcohol of this compound. chemicalbook.com

This analog is a valuable building block in its own right, used in the synthesis of primary allenic amines and alcohols. chemicalbook.com A key reaction of 3-methylpent-1-en-4-yn-3-ol is its allylic rearrangement to form both the (Z) and (E) isomers of 3-methyl-2-penten-4-yn-1-ol. chemicalbook.com This rearrangement is a crucial synthetic pathway to access these other isomers. The efficiency of various palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol has also been evaluated. chemicalbook.com

Table 2: Comparison of this compound and its Positional Isomer

FeatureThis compound3-Methylpent-1-en-4-yn-3-ol
CAS Number 6153-05-5 3230-69-1 chemicalbook.com
Functional Groups Primary alcohol, internal alkene, terminal alkyneTertiary alcohol, terminal alkene, terminal alkyne
Boiling Point 65°C (1.253 kPa) chemicalbook.com63-65°C/100 mmHg chemicalbook.com
Key Reactions Oxidation, reduction, substitution Allylic rearrangement to form (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol chemicalbook.com

Substituted this compound Derivatives

The reactivity of this compound can be further tuned by introducing various substituents at different positions on the carbon skeleton. These substitutions can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and potential applications.

The reactive sites in the molecule, including the double bond, triple bond, and hydroxyl group, can all be targets for chemical modification. bloomtechz.com For example, the hydroxyl group can be converted to an ether or ester, which can alter the compound's solubility and subsequent reactivity. bloomtechz.com The alkyne moiety is particularly useful in "click chemistry" reactions, which allow for efficient and selective bond formation. myskinrecipes.com

While specific examples of a wide range of substituted derivatives are not extensively detailed in the search results, the fundamental principles of organic chemistry suggest that substitutions would have predictable effects. For instance, electron-withdrawing groups near the double or triple bond could make them more susceptible to nucleophilic attack, while electron-donating groups would have the opposite effect. The synthesis of substituted derivatives would likely involve multi-step sequences starting from this compound or its precursors.

Impact of Substituents on Electronic Structure and Reactivity Profiles

The reactivity of the conjugated π-system in this compound is highly sensitive to the nature of substituents introduced into its structure. These substituents can modulate the electron density distribution across the molecule, thereby altering its susceptibility to various chemical transformations. The primary mechanisms through which substituents exert their influence are inductive and resonance effects.

Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, generally increase the electron density of the conjugated system through positive inductive and/or resonance effects. This enhancement of electron density tends to activate the double and triple bonds towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and carbonyl groups, decrease the electron density of the π-system, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into how these substitutions affect the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy, typically resulting from the introduction of an EDG, correlates with increased nucleophilicity and greater reactivity towards electrophiles. A lower LUMO energy, often a consequence of adding an EWG, indicates increased electrophilicity and a greater propensity to react with nucleophiles.

The following table illustrates the predicted effects of various substituents on the electronic properties and reactivity of a hypothetical this compound backbone.

Substituent (R) PositionSubstituent TypePredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Impact on Reactivity towards ElectrophilesPredicted Impact on Reactivity towards Nucleophiles
C1-OH to -OR (e.g., -OCH3)Electron-Donating (Resonance)IncreaseSlight IncreaseIncreaseDecrease
C3-CH3 to -CF3Electron-Withdrawing (Inductive)DecreaseDecreaseDecreaseIncrease
C5-H to -Si(CH3)3Electron-Donating (Hyperconjugation)IncreaseSlight IncreaseIncreaseDecrease
C1-OH to -O-C(O)CH3Electron-Withdrawing (Inductive)DecreaseDecreaseDecreaseIncrease
C5-H to -NO2Strong Electron-WithdrawingSignificant DecreaseSignificant DecreaseSignificant DecreaseSignificant Increase

The regioselectivity of reactions involving derivatives of this compound is also governed by substituent effects. For instance, in electrophilic additions, the initial attack is likely to occur at the more electron-rich position of the double or triple bond, a preference that can be shifted by the electronic influence of nearby substituents.

Structure-Activity Relationship Studies in Complex Molecular Systems

While specific structure-activity relationship (SAR) studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, the known use of this compound in the synthesis of the antifungal agents Leucosceptroids A and B suggests its potential as a pharmacophore or a key building block in medicinal chemistry. chemicalbook.com The principles of SAR can be applied to hypothesize how modifications to its structure could impact biological activity.

In the context of antifungal agents, for example, SAR studies on various classes of compounds have revealed that certain structural features are crucial for activity. These often include a balance of lipophilicity and hydrophilicity, the presence of specific functional groups capable of hydrogen bonding or other interactions with a biological target, and a particular three-dimensional arrangement of atoms.

For analogues of this compound, key areas for modification to explore SAR would include:

The Hydroxyl Group: Esterification or etherification of the primary alcohol could modulate the compound's polarity and its ability to act as a hydrogen bond donor. This can significantly affect cell membrane permeability and interaction with target enzymes.

The Methyl Group: Altering the size or nature of the substituent at the C3 position could influence steric interactions with a target binding site.

The Terminal Alkyne: The terminal hydrogen of the alkyne is acidic and can participate in hydrogen bonding or be replaced with other groups. This position is often crucial for the activity of natural products containing en-yne moieties.

The Conjugated System: Modifications that extend or rigidify the conjugated system could enhance binding affinity to a target protein through increased van der Waals or π-stacking interactions.

The following table provides a hypothetical SAR exploration for antifungal activity based on modifications to the this compound scaffold, drawing parallels from general SAR principles in antifungal drug discovery.

Modification on this compound ScaffoldRationale for Potential Impact on Antifungal ActivityPredicted Activity Trend
Esterification of C1-OH with a lipophilic acidIncreased lipophilicity may enhance passage through fungal cell membranes.Potentially Increased
Replacement of C3-CH3 with a larger alkyl groupMay introduce steric hindrance at the active site, potentially reducing activity.Potentially Decreased
Replacement of C5-H with a halogenCan alter the electronic properties of the alkyne and introduce a potential halogen bonding interaction.Unpredictable without specific target information
Introduction of an aromatic ring at C5Could lead to π-stacking interactions with aromatic amino acid residues in a target enzyme.Potentially Increased
Reduction of the alkyne to a Z-alkeneRemoves the linear rigidity of the alkyne, which may be critical for binding.Potentially Decreased

This table is illustrative and based on general principles of medicinal chemistry. The actual impact of these modifications would need to be determined through synthesis and biological testing.

The development of new derivatives and analogues of this compound, guided by an understanding of structure-reactivity and structure-activity relationships, holds promise for the discovery of novel compounds with tailored chemical and biological properties.

Catalytic Chemistry Involving Z 3 Methylpent 2 En 4 Yn 1 Ol

Metal-Catalyzed Intramolecular Cyclization to Furan (B31954) Derivatives

The intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol is a prominent reaction, yielding 2,3-dimethylfuran, an important compound in flavor and fragrance industries. This transformation is efficiently catalyzed by various transition metal complexes, particularly those of ruthenium and gold.

Ruthenium complexes, especially those featuring N-heterocyclic carbene (NHC) ligands, are effective catalysts for the cycloisomerization of this compound. Neutral arene-ruthenium complexes bearing benzoimidazolin-2-ylidene or imidazolidin-2-ylidene ligands have been shown to afford 2,3-dimethylfuran in excellent yields (>90%). The catalytic system can be designed for recyclability; for instance, ruthenium(II) complexes with NHC ligands containing protonated dimethylamino groups can catalyze the reaction in toluene/water mixtures, allowing the catalyst to be recovered through simple phase separation and reused for multiple consecutive runs without a significant loss in performance. thieme-connect.de

The proposed mechanism for this cycloisomerization involves the coordination of the enynol to the ruthenium center, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne. This cyclization step forms a vinyl-ruthenium intermediate, which then undergoes protonolysis or reductive elimination to release the furan product and regenerate the active catalyst. The specific nature of the NHC and arene ligands on the ruthenium center plays a crucial role in modulating the catalyst's activity and stability.

Gold catalysts, particularly Au(I) complexes, are highly efficient for the cyclization of (Z)-enynols under exceptionally mild conditions. nih.gov The reaction proceeds via the activation of the alkyne moiety by the electrophilic gold catalyst, which facilitates the intramolecular nucleophilic attack of the hydroxyl group. This process, known as oxyauration, leads to a vinyl-gold intermediate that subsequently undergoes protodeauration to yield the furan product and regenerate the gold catalyst. nih.govnih.gov This method provides a direct and efficient route to fully substituted furans like 2,3-dimethylfuran from this compound. researchgate.netrsc.org

The design of ligands is paramount in optimizing the performance of both ruthenium and gold catalysts for the cycloisomerization of this compound.

For Ruthenium catalysts , the focus has been on N-heterocyclic carbenes (NHCs). The electronic and steric properties of the NHC ligand can be tuned to enhance catalytic activity. For example, less electron-rich carbene ligands can favor the desired cycloisomerization pathway. Furthermore, attaching functional groups, such as water-solubilizing moieties, to the NHC ligand allows for biphasic catalysis, simplifying catalyst recovery and recycling. thieme-connect.de

For Gold(I) catalysts , phosphine (B1218219) and phosphinoferrocene ligands are commonly employed. The development of hybrid donor ligands, which combine different coordinating groups, has led to significant improvements. For instance, a dimeric Au(I) complex with a ferrocene-based ligand incorporating a 1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane-8-yl (PCg) group and a nitrile donor showed superior catalytic performance in the synthesis of 2,3-dimethylfuran from this compound, even at low catalyst loadings (0.15–0.5 mol%). researchgate.net This catalyst surpassed the activity of analogues with diphenylphosphino groups and the standard [Au(PPh₃)(MeCN)][SbF₆] precatalyst. researchgate.net Conversely, modifying the donor atom from a nitrile to an isonitrile in a similar 1′-(diphenylphosphino)-1-cyanoferrocene ligand resulted in substantially lower catalytic activity. rsc.org This decrease was attributed to the stronger coordination of the isonitrile, which hinders the dissociation of the dimeric precatalyst into the catalytically active monomeric gold species. rsc.org

Table 1: Comparison of Gold(I) Catalysts in the Cycloisomerization of this compound
Catalyst PrecursorKey Ligand FeatureCatalyst Loading (mol%)Observed ActivityReference
[Au₂(μ(P,N)-CgPfcCN)₂][SbF₆]₂Ferrocene backbone with caged phosphane (PCg) and nitrile donors0.15 - 0.5High performance, exceeding standard catalysts researchgate.net
[Au₂(μ(P,N)-Ph₂PfcCN)₂][SbF₆]₂Ferrocene backbone with diphenylphosphino and nitrile donorsNot specifiedLower performance than caged phosphane analogue researchgate.net
[Au(PPh₃)(MeCN)][SbF₆]Standard monodentate phosphine catalystNot specifiedLower performance than caged phosphane analogue researchgate.net
Complexes with 1'-(diphenylphosphino)-1-isocyanoferroceneFerrocene backbone with diphenylphosphino and isonitrile donorsNot specifiedSubstantially less active due to strong isonitrile coordination rsc.org

Chemo- and Stereoselective Catalytic Hydrogenation

The selective hydrogenation of the carbon-carbon triple bond in this compound to a (Z)-alkene is a significant challenge due to the presence of multiple reducible functional groups. Achieving high chemoselectivity (alkyne vs. alkene reduction) and stereoselectivity (formation of the Z-isomer) is crucial. While specific studies on the hydrogenation of this compound are not extensively detailed in the provided search results, principles from similar substrates like 3-hexyn-1-ol can be applied. The goal is the partial reduction of the alkyne to a cis-alkene without over-reduction to the alkane or isomerization to the trans-alkene. mdpi.com

Heterogeneous catalysts, such as palladium supported on alumina (Al₂O₃), are often used for such transformations. The catalyst's performance can be modulated by controlling reaction parameters like temperature, time, and the use of additives or "dopants" to enhance selectivity. mdpi.com For related alkynols, carefully designed heterogeneous catalysts have shown the ability to achieve high conversion and selectivity to the desired (Z)-alkenol product under optimized conditions. mdpi.com

Enantioselective Catalysis Utilizing this compound as a Substrate or Chiral Pool Member

This compound possesses reactive sites, including carbon-carbon double and triple bonds and a hydroxyl group, making it a potential substrate for asymmetric transformations. bloomtechz.com Enantioselective catalysis could involve, for example, the asymmetric addition to one of the unsaturated bonds or an asymmetric cyclization event that generates a chiral center. The development of chiral catalysts, often bifunctional organocatalysts or transition metal complexes with chiral ligands, is key to such reactions. These catalysts can activate and orient the substrate in a specific three-dimensional arrangement, leading to the preferential formation of one enantiomer of the product. nih.gov

While the molecule itself is achiral, it can be converted into chiral products. For instance, an enantioselective reaction could transform the prochiral center or create a new stereocenter within the molecule. Furthermore, derivatives of this compound could potentially serve as members of a "chiral pool," where they act as readily available building blocks for the synthesis of more complex, optically active molecules, such as natural products. scispace.com

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies for (Z)-3-Methylpent-2-en-4-yn-1-ol

The traditional synthesis of this compound often relies on methods like the partial hydrogenation of 3-methyl-2-penten-4-yne using a Lindlar catalyst or the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895). acs.orgchemicalbook.com While effective, these routes can involve stoichiometric reagents, hazardous solvents, and precious metal catalysts, prompting a shift towards more sustainable alternatives. Future research is focused on aligning its production with the principles of green chemistry, emphasizing high atom economy, the use of renewable resources, and the reduction of waste. primescholars.comnih.gov

A primary goal is to improve the atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. scranton.eduresearchgate.net Rearrangement reactions, for instance, are inherently 100% atom-economical in theory, as all atoms of the reactant are conserved in the product. scranton.edu The focus here is on developing catalytic systems that facilitate this transformation with minimal energy input and waste generation.

Key areas for future investigation include:

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild, aqueous conditions. nih.gov Research into hydrolases, lipases, and specific enzyme classes like 4-oxalocrotonate tautomerase could yield highly efficient and stereoselective synthetic routes. acs.orgresearchgate.net Engineered enzymes, developed through directed evolution, could be tailored specifically for the synthesis or modification of this compound. youtube.com

Greener Catalytic Systems: Replacing traditional heavy metal catalysts with more benign and recoverable alternatives is crucial. This includes exploring the use of acidic ionic liquids, which have shown promise in catalyzing the necessary allylic rearrangement, and developing non-precious metal catalysts. chemicalbook.com

Alternative Solvents: Shifting away from hazardous organic solvents towards greener options like water, supercritical CO₂, or bio-based solvents is a key objective. youtube.com Developing water-compatible catalysts is a particularly active area of research. youtube.com

Renewable Feedstocks: Investigating pathways to synthesize the precursors of this compound from renewable biomass sources instead of petrochemicals would represent a major advance in its sustainable production.

Table 1: Comparison of Synthetic Methodologies for this compound

Parameter Traditional Method (e.g., Lindlar Hydrogenation) Future Green Methodology (e.g., Biocatalysis)
Catalyst Palladium-based (e.g., Lindlar) Enzymes (e.g., engineered hydrolases)
Solvent Organic (e.g., Ethanol (B145695), Isopropyl ether) acs.org Water, Bio-solvents youtube.com
Conditions Controlled temperature and pressure Ambient temperature and pressure
Atom Economy Moderate to High Potentially very high, especially in enzymatic rearrangements
Byproducts Catalyst residues, solvent waste Biodegradable, minimal waste nih.gov
Sustainability Relies on precious metals, fossil-fuel-derived solvents Utilizes renewable resources, biodegradable catalysts nih.gov

Advanced Catalytic Systems for Highly Selective and Efficient Transformations

The functional groups of this compound—the hydroxyl group, the Z-configured double bond, and the terminal alkyne—offer multiple sites for chemical transformation. Future research will focus on developing advanced catalytic systems that can manipulate these sites with high levels of chemo-, regio-, and stereoselectivity.

Promising research directions include:

Selective Hydrogenation: While Lindlar catalysts provide the (Z)-alkene, developing catalysts for the selective hydrogenation of the alkyne to an (E)-alkene or the selective reduction of the alkene without affecting the alkyne would provide access to a wider range of stereoisomers and derivatives.

Asymmetric Catalysis: The development of chiral catalysts (e.g., ruthenium, cobalt, or palladium complexes with chiral ligands) can enable the enantioselective transformation of the compound, which is critical for pharmaceutical applications. organic-chemistry.org For example, asymmetric addition reactions to the carbonyl precursor of the alcohol can generate chiral centers with high enantiomeric excess. organic-chemistry.org

Oxidation and Functionalization: While general oxidation is known, future work will target highly selective oxidations. bloomtechz.com This includes the development of catalysts for the epoxidation of the double bond, the oxidation of the primary alcohol to an aldehyde or carboxylic acid without affecting the sensitive enyne system, or the selective hydroxylation at other positions using biocatalysts like P450 monooxygenases. uni-stuttgart.de

Carbon-Carbon Bond Formation: Utilizing the alkyne or the allylic alcohol moiety in catalytic C-C coupling reactions (e.g., Sonogashira, Heck, or allylic alkylation) with high regioselectivity is a key area for creating more complex molecular architectures. rsc.org

Photocatalysis and Organocatalysis: These metal-free catalytic methods are gaining prominence in green chemistry. researchgate.netyoutube.com Exploring visible-light photocatalysis to drive unique transformations or using small organic molecules as catalysts could unlock novel, sustainable reaction pathways for modifying the compound. researchgate.net

Table 2: Potential Advanced Catalytic Transformations of this compound

Transformation Type Catalytic System Potential Product Type Key Advantage
Asymmetric Reduction Chiral Ru/Co Complexes + Ketone Precursor Chiral Allylic Alcohols High Enantioselectivity organic-chemistry.org
Selective Oxidation P450 Monooxygenase Biocatalysts Hydroxylated Derivatives High Regio- and Stereoselectivity uni-stuttgart.de
Cycloisomerization Gold (Au) Catalysts Substituted Cyclic Compounds Access to Complex Scaffolds nih.gov
Allylic Alkylation Palladium (Pd) Organophosphine Complexes C-C Coupled Products Atom-Economic Bond Formation rsc.org
Radical Annulation Visible-Light Photocatalysis (e.g., Eosin Y) Heterocyclic Structures Metal-Free, Mild Conditions researchgate.net

Exploration of Novel Biological Activities and Intermolecular Interactions

This compound serves as a precursor in the synthesis of compounds with known biological importance, such as the antifungal Leucosceptroids and antioxidant carotenoids. chemicalbook.com However, the biological profile of the molecule itself and its simpler derivatives remains largely unexplored. Future research will likely delve into its potential as a bioactive agent.

Key areas for investigation are:

Antimicrobial and Antifungal Screening: Given its role in synthesizing antifungal agents, the compound and its derivatives should be systematically screened against a broad spectrum of bacteria and fungi. chemicalbook.com Many natural products with similar structural motifs, such as sesquiterpenoids, exhibit potent antimicrobial properties. nih.gov

Mechanism of Action Studies: Should biological activity be identified, elucidating the mechanism of action will be a critical next step. The molecule's conjugated enyne system and hydroxyl group are capable of interacting with biological targets like enzymes and receptors through hydrogen bonds and addition reactions. bloomtechz.com

Enzyme Inhibition Assays: The structure is suitable for docking into the active sites of various enzymes. Screening against enzyme families implicated in disease (e.g., kinases, proteases, oxidoreductases) could reveal novel therapeutic leads.

Intermolecular Interaction Analysis: Advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling can be used to study how the molecule and its derivatives bind to specific biological targets. Understanding these interactions at a molecular level is fundamental for rational drug design. bloomtechz.com

Table 3: Potential Biological Activities and Responsible Structural Features

Potential Biological Activity Key Structural Feature(s) Rationale/Homology
Antifungal Enyne system, Allylic alcohol Precursor to antifungal Leucosceptroids A & B. chemicalbook.com
Antibacterial Enyne system, Lipophilicity Common feature in bioactive natural products like sesquiterpenoids. nih.gov
Anti-inflammatory Conjugated π-system Potential for interaction with inflammatory pathway enzymes.
Antioxidant Allylic C-H bonds, Hydroxyl group Precursor to carotenoids; potential for radical scavenging.

Integration into Cutting-Edge Materials Science Technologies

The unique electronic and structural properties of this compound make it an attractive candidate for the development of advanced materials. The conjugated enyne structure is a particularly valuable feature for creating materials with interesting optical and electronic properties.

Emerging applications in materials science include:

Conjugated Polymers: The molecule can serve as a monomer for polymerization. The resulting polymers would feature a conjugated backbone, a key requirement for organic semiconductors, conductive materials, and materials with nonlinear optical properties.

Functional Polymer Resins: The terminal hydroxyl group allows the molecule to be grafted onto other polymers or surfaces, creating functional materials with tailored properties such as hydrophobicity, reactivity, or specific binding capabilities.

High-Performance Insulators: The compound has been noted for its potential high electrical resistivity, suggesting that polymers derived from it could be developed as advanced dielectric or insulating materials for electronic components. bloomtechz.combloomtechz.com

Cross-linking Agents: The presence of two different unsaturated bonds (alkene and alkyne) allows for selective and sequential cross-linking reactions, which could be used to create highly stable and robust polymer networks with controlled architectures.

Table 4: Potential Materials Science Applications

Application Area Relevant Molecular Property Potential Material Advantage
Organic Electronics Conjugated Enyne System bloomtechz.com Semiconducting or conducting properties
Advanced Coatings Hydroxyl Group for Grafting Tunable surface properties (e.g., adhesion, wettability)
Dielectric Materials High Electrical Resistivity bloomtechz.combloomtechz.com Enhanced electrical insulation in microelectronics
Polymer Networks Differential Reactivity of C=C and C≡C bonds Controlled cross-linking for robust thermosets

Computational Design of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, saving significant time and resources. By modeling derivatives of this compound in silico, researchers can pre-screen for candidates with desired reactivity and properties.

Future computational research will likely focus on:

Reactivity and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for various transformations. nih.gov This allows for the prediction of how changes to the molecule's structure (e.g., adding electron-withdrawing or -donating groups) will influence the selectivity and energy barriers of reactions. nih.govexplorationpub.com

Designing Novel Catalysts: Computational modeling can be used to design catalysts that are specifically tailored to interact with the substrate in a desired way, for example, to achieve a difficult-to-obtain stereoisomer.

Predicting Electronic and Material Properties: The electronic properties (e.g., HOMO-LUMO gap) of polymers derived from novel derivatives can be calculated to predict their potential as semiconductors or insulators before they are ever synthesized.

Virtual Screening for Biological Activity: Molecular docking simulations can be used to predict the binding affinity of a virtual library of derivatives against the active sites of known protein targets, helping to prioritize which compounds to synthesize for biological testing. nih.gov

Table 5: Computational Approaches for Designing Novel Derivatives

Computational Method Property to be Studied Goal of Derivative Design
Density Functional Theory (DFT) Reaction energy barriers, electronic structure nih.gov Enhance reactivity for specific transformations; tune selectivity.
Molecular Dynamics (MD) Conformational flexibility, binding modes Optimize interaction with catalyst or enzyme active sites.
Quantitative Structure-Activity Relationship (QSAR) Correlation between structure and biological activity Predict potency of new derivatives for therapeutic applications.
Time-Dependent DFT (TD-DFT) Electronic absorption spectra nih.gov Design new materials with specific optical properties (e.g., color, light absorption).

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure and stereochemistry of (Z)-3-Methylpent-2-en-4-yn-1-ol?

  • Methodological Answer : Use 1D and 2D NMR spectroscopy to resolve stereochemistry, focusing on coupling constants (e.g., 3JHH^3J_{HH}) to confirm the Z-configuration. For the alkyne moiety, observe IR absorption near 2100–2260 cm1^{-1}. High-resolution mass spectrometry (HRMS) validates the molecular formula (C6_6H8_8O, MW 96.13). Cross-reference with literature data for consistency .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow R22 (harmful if swallowed), R36/37/38 (irritant to eyes, respiratory system, and skin). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents and dispose via hazardous waste channels .

Q. How can the purity of this compound be assessed experimentally?

  • Methodological Answer : Employ GC-MS or HPLC with a polar stationary phase (e.g., C18 column). Compare retention times with authentic samples. For impurities, use 13C^{13}\text{C} NMR to detect trace byproducts like the E-isomer or oxidation derivatives .

Advanced Research Questions

Q. What synthetic strategies enable stereoselective preparation of this compound?

  • Methodological Answer : Optimize Sonogashira coupling (e.g., using Pd/Cu catalysts) to install the alkyne group while preserving Z-geometry. Control reaction temperature (<40°C) and use bulky ligands to minimize isomerization. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How does the Z-configuration influence the compound’s reactivity in gold(III) ion sensing applications?

  • Methodological Answer : The Z-isomer’s conjugated enynol system enhances chelation with Au3+^{3+}, causing a ratiometric fluorescence shift in BODIPY-based probes. Compare with the E-isomer (synthesized via photoisomerization) to validate selectivity using UV-Vis and fluorescence quenching assays .

Q. What analytical methods resolve contradictions in reported boiling points (e.g., 65.6°C vs. 171°C) for this compound?

  • Methodological Answer : Verify purity via GC-MS. Differences may arise from impurities or isomerization during distillation. Use short-path distillation under reduced pressure (e.g., 10 mmHg) to isolate the pure Z-isomer, and confirm boiling point via differential scanning calorimetry (DSC) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to assess protonation states and degradation pathways. Experimentally validate by incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via LC-MS .

Key Research Findings

  • The compound’s Z-isomer exhibits enhanced Au3+^{3+} selectivity in fluorescent probes due to steric and electronic effects .
  • Transmetallation reactions with allyltin trichloride intermediates can yield stereochemically complex derivatives, requiring rigorous NMR analysis .
  • Storage at -20°C in amber vials minimizes isomerization and oxidation, preserving >95% purity over 12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.